Isotopic Purity and +3 Da Mass Shift of Dibenzepin-d3 Enables Reliable Analyte Discrimination
Dibenzepin-d3 provides a minimum +3 Da mass shift relative to unlabeled dibenzepin due to its three deuterium atoms replacing three hydrogens at a single methyl group [1]. This is a critical specification for avoiding interference from the analyte's natural abundance M+2 isotope, which can be significant in chlorine-containing compounds but is also a factor for all molecules. A +3 Da shift ensures the internal standard signal appears in a region of the mass spectrum that is 'clean' from the target analyte's isotopic cluster [2].
| Evidence Dimension | Nominal Mass Shift (vs. Analyte) |
|---|---|
| Target Compound Data | +3 Da |
| Comparator Or Baseline | Minimum +3 Da requirement to avoid interference from analyte's natural M+2 isotope (class standard) |
| Quantified Difference | N/A (Class Specification Met) |
| Conditions | High-resolution or unit-resolution mass spectrometry |
Why This Matters
This specific +3 Da mass shift ensures a high signal-to-noise ratio and accurate quantification by eliminating spectral overlap from the analyte's own isotopic envelope, a risk with +1 or +2 Da labeled standards.
- [1] Pharmaffiliates. (n.d.). Dibenzepin-d3. Product Data Sheet. Retrieved from https://www.pharmaffiliates.com View Source
- [2] ElSohly, M. A., Stanford, D. F., Murphy, T. P., Lester, B. M., Wright, L. L., & Smeriglio, V. L. (1990). Isotopic analog as the internal standard for quantitative determination: evaluation of mass spectra of commonly abused drugs and their deuterated analogs. Journal of Analytical Toxicology, 14(5), 293-296. View Source
